molecular formula C10H16N2O2S2 B6631271 N-[(1-aminocyclobutyl)methyl]-5-methylthiophene-2-sulfonamide

N-[(1-aminocyclobutyl)methyl]-5-methylthiophene-2-sulfonamide

Cat. No.: B6631271
M. Wt: 260.4 g/mol
InChI Key: FWVVIVPPRXYQAJ-UHFFFAOYSA-N
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Description

N-[(1-aminocyclobutyl)methyl]-5-methylthiophene-2-sulfonamide is a compound of interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a cyclobutyl group attached to an aminomethyl group, which is further connected to a methylthiophene sulfonamide moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject for study in organic chemistry, medicinal chemistry, and materials science.

Properties

IUPAC Name

N-[(1-aminocyclobutyl)methyl]-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S2/c1-8-3-4-9(15-8)16(13,14)12-7-10(11)5-2-6-10/h3-4,12H,2,5-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVVIVPPRXYQAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCC2(CCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-aminocyclobutyl)methyl]-5-methylthiophene-2-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclobutylamine Intermediate: The synthesis begins with the preparation of 1-aminocyclobutane, which can be achieved through the reduction of cyclobutanone oxime using a suitable reducing agent such as lithium aluminum hydride (LiAlH4).

    Aminomethylation: The cyclobutylamine is then subjected to aminomethylation using formaldehyde and a secondary amine to form the aminomethyl derivative.

    Sulfonamide Formation: The final step involves the reaction of the aminomethyl derivative with 5-methylthiophene-2-sulfonyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1-aminocyclobutyl)methyl]-5-methylthiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to convert sulfonamide groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce primary or secondary amines.

Scientific Research Applications

N-[(1-aminocyclobutyl)methyl]-5-methylthiophene-2-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and infection.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(1-aminocyclobutyl)methyl]-5-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-aminocyclobutyl)methyl]-4-nitrobenzene-1-sulfonamide
  • N-[(1-aminocyclobutyl)methyl]-5-bromo-3-(trifluoromethyl)-2-pyridinamine

Uniqueness

N-[(1-aminocyclobutyl)methyl]-5-methylthiophene-2-sulfonamide is unique due to the presence of the methylthiophene sulfonamide moiety, which imparts distinct chemical properties compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

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